Bis(pentamethylcyclopentadienyl)calcium

Description

Overview of Group 2 Organometallic Chemistry and its Academic Significance

Organometallic chemistry of the Group 2 elements—beryllium, magnesium, calcium, strontium, and barium—is a field of study that bridges inorganic and organic chemistry. While organomagnesium compounds, particularly Grignard reagents, are widely used in organic synthesis, the organometallic compounds of the heavier Group 2 elements like calcium have historically been explored to a lesser extent, primarily for academic purposes. rsc.org The bonding in these compounds is highly polarized, with significant ionic character, which increases down the group. rsc.org This high degree of polarity influences their structure, reactivity, and potential applications. The academic significance of studying these compounds lies in their ability to offer insights into fundamental chemical principles, such as bonding theory, reaction mechanisms, and catalysis, particularly with earth-abundant and biocompatible metals like calcium.

Historical Development and Renewed Interest in Organocalcium Compounds

The history of organometallic chemistry dates back to the 18th and 19th centuries with the synthesis of compounds like Zeise's salt and diethylzinc. google.com While organomagnesium (Grignard) reagents were discovered at the turn of the 20th century and quickly became indispensable tools in synthesis, the development of organocalcium chemistry has been slower. Early attempts to synthesize and isolate organocalcium compounds were often hampered by their high reactivity and instability compared to their magnesium counterparts. acs.org However, in recent decades, there has been a renewed interest in this area. This resurgence is driven by the low cost and low toxicity of calcium, and the unique reactivity that organocalcium compounds can offer in catalysis and materials science. rsc.org

Distinctive Role of Bis(pentamethylcyclopentadienyl)calcium (Cp*₂Ca) within Alkaline Earth Metallocenes

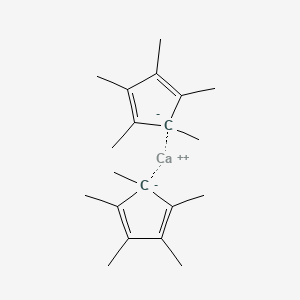

Metallocenes are a class of organometallic compounds consisting of a central metal atom sandwiched between two cyclopentadienyl (B1206354) (Cp) or substituted cyclopentadienyl ligands. While ferrocene (B1249389) (FeCp₂) exhibits a classic parallel sandwich structure, the structures of alkaline earth metallocenes vary significantly. This compound (Cp₂Ca) plays a distinctive role in this class of compounds due to its characteristic "bent" sandwich structure. researchgate.net Unlike magnesocene (MgCp₂), which is linear, Cp₂Ca adopts a bent geometry with a notable angle between the centroids of the two pentamethylcyclopentadienyl (Cp) rings. researchgate.net This bending is a common feature for the heavier alkaline earth metallocenes and is attributed to a combination of steric and electronic factors. The bulky pentamethylcyclopentadienyl ligands in Cp₂Ca also enhance its stability and solubility in organic solvents compared to the unsubstituted calcocene (CaCp₂), making it a more amenable compound for study and application.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H30Ca |

|---|---|

Molecular Weight |

310.5 g/mol |

IUPAC Name |

calcium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C10H15.Ca/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |

InChI Key |

NWDZPSJVMNWLCC-UHFFFAOYSA-N |

Canonical SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies for Bis Pentamethylcyclopentadienyl Calcium

Direct Synthesis Routes from Calcium Precursors

Direct synthesis methods involve the use of readily available calcium sources, such as calcium amides or elemental calcium, and their reaction with pentamethylcyclopentadiene (Cp*H). These routes offer a straightforward approach to the target molecule.

Reaction of Calcium Bis(trimethylsilyl)amide with Pentamethylcyclopentadiene

A prominent direct synthesis route employs calcium bis(trimethylsilyl)amide, Ca[N(SiMe₃)₂]₂, as the calcium precursor. This method is predicated on the acidic nature of the cyclopentadienyl (B1206354) proton in pentamethylcyclopentadiene, which can be readily abstracted by the strongly basic bis(trimethylsilyl)amide ligand. The reaction proceeds via a protonolysis pathway, where two equivalents of pentamethylcyclopentadiene react with one equivalent of calcium bis(trimethylsilyl)amide. This reaction is typically carried out in a suitable organic solvent, such as toluene (B28343) or tetrahydrofuran (B95107) (THF), and affords the desired bis(pentamethylcyclopentadienyl)calcium complex along with the volatile byproduct bis(trimethylsilyl)amine.

The reaction can be represented by the following equation:

Ca[N(SiMe₃)₂]₂ + 2 C₅Me₅H → (C₅Me₅)₂Ca + 2 HN(SiMe₃)₂

The formation of the volatile and non-coordinating bis(trimethylsilyl)amine simplifies the purification of the product, as it can be easily removed under reduced pressure. The choice of solvent can influence the reaction rate and the form of the isolated product, which may include coordinated solvent molecules.

| Reactants | Product | Byproduct | Solvent |

| Calcium bis(trimethylsilyl)amide | This compound | Bis(trimethylsilyl)amine | Toluene or THF |

| Pentamethylcyclopentadiene |

Synthetic Pathways Involving Elemental Calcium

Another direct approach to this compound involves the use of elemental calcium. This method leverages the reducing potential of calcium metal to react with pentamethylcyclopentadiene. The reaction is typically performed in a coordinating solvent, such as liquid ammonia (B1221849) or tetrahydrofuran, which facilitates the dissolution of calcium and promotes the reaction. In this process, elemental calcium reacts with two equivalents of pentamethylcyclopentadiene to yield the target complex and hydrogen gas.

Ca + 2 C₅Me₅H → (C₅Me₅)₂Ca + H₂

This method offers the advantage of utilizing an inexpensive and readily available calcium source. However, the reactivity of elemental calcium can be influenced by its purity and particle size. Activation of the calcium surface may be necessary to initiate the reaction. A specialized technique known as metal vapor synthesis has also been employed, where calcium metal is vaporized at high temperatures and co-condensed with the ligand at low temperatures. rsc.org

| Reactants | Product | Byproduct | Solvent |

| Elemental Calcium | This compound | Hydrogen Gas | Liquid Ammonia or THF |

| Pentamethylcyclopentadiene |

Salt Metathesis Approaches

Salt metathesis, also known as a double displacement reaction, is a widely employed and versatile strategy for the synthesis of a vast range of inorganic and organometallic compounds, including this compound. nih.govsuny.eduresearchgate.net This approach is driven by the formation of a thermodynamically stable salt byproduct, which typically precipitates from the reaction mixture, thereby driving the reaction to completion.

Utilizing Alkali Metal Pentamethylcyclopentadienide Salts with Calcium Halides

The most common salt metathesis route to this compound involves the reaction of an alkali metal salt of pentamethylcyclopentadienide, typically potassium pentamethylcyclopentadienide (KCp*), with a calcium halide, most commonly calcium iodide (CaI₂). The reaction is generally performed in an ethereal solvent like tetrahydrofuran (THF), where the reactants are soluble.

The stoichiometry of the reaction involves two equivalents of the alkali metal pentamethylcyclopentadienide salt for every one equivalent of the calcium halide:

2 KC₅Me₅ + CaI₂ → (C₅Me₅)₂Ca + 2 KI

The driving force for this reaction is the formation of the insoluble potassium iodide (KI), which precipitates out of the solution, leaving the desired this compound in the solvent. The choice of the alkali metal cation and the halide anion can be varied, although potassium and iodide are frequently used due to the favorable solubility differences between the reactants and products.

| Reactants | Product | Byproduct | Solvent |

| Potassium Pentamethylcyclopentadienide | This compound | Potassium Iodide | Tetrahydrofuran (THF) |

| Calcium Iodide |

Mechanochemical Synthesis Techniques

In recent years, mechanochemistry has emerged as a powerful and environmentally friendly alternative to traditional solution-based synthetic methods. rsc.org This solvent-free approach utilizes mechanical force, typically through ball milling, to initiate and sustain chemical reactions. Mechanochemical synthesis has been successfully applied to the preparation of this compound.

In a typical mechanochemical synthesis, solid reactants, such as calcium iodide and potassium pentamethylcyclopentadienide, are loaded into a milling jar along with grinding media (e.g., stainless steel or zirconia balls). The high-energy collisions during milling provide the activation energy for the reaction to occur in the solid state. This method avoids the use of large volumes of organic solvents, which simplifies product isolation and reduces chemical waste. The reaction proceeds via the same salt metathesis pathway as the solution-based method, with the formation of the calcium complex and the alkali metal halide byproduct.

| Reactants | Product | Byproduct | Method |

| Calcium Iodide | This compound | Potassium Iodide | Ball Milling |

| Potassium Pentamethylcyclopentadienide |

Isolation and Purification Strategies for Cp*₂Ca

The isolation and purification of this compound are critical steps to obtain a product of high purity, which is often essential for subsequent applications, particularly in catalysis. The choice of purification method depends on the synthetic route employed and the nature of any impurities present.

Following the synthesis, the initial workup typically involves the removal of any precipitated salts, such as potassium iodide in the case of salt metathesis, by filtration. The solvent is then removed under reduced pressure to yield the crude product.

Recrystallization is a common technique for purifying solid organometallic compounds. This involves dissolving the crude product in a minimal amount of a suitable hot solvent and allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution. For This compound, (B1139565) suitable recrystallization solvents include non-polar hydrocarbons such as hexane (B92381) or toluene. The choice of solvent is crucial to ensure high recovery of the purified product.

Sublimation is another effective purification method for volatile solid compounds like this compound. This technique involves heating the crude product under high vacuum. The compound transitions directly from the solid to the gas phase and then deposits as a purified solid on a cold surface, leaving non-volatile impurities behind. Sublimation is particularly effective for removing inorganic salts and other non-volatile organic impurities. The conditions for sublimation, such as temperature and pressure, need to be carefully controlled to achieve efficient purification without decomposition of the product. researchgate.netgoogle.com

| Purification Method | Description | Typical Solvents/Conditions |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. | Hexane, Toluene |

| Sublimation | Heating the solid under vacuum to convert it to a gas, which then deposits as a pure solid on a cold surface. | High vacuum, elevated temperature |

Structural Elucidation and Coordination Chemistry of Bis Pentamethylcyclopentadienyl Calcium

Solid-State X-ray Crystallographic Characterization

Single-crystal X-ray diffraction has been the definitive method for determining the precise solid-state structure of Bis(pentamethylcyclopentadienyl)calcium, (B1139565) revealing key details about its bonding and molecular arrangement.

Determination of Ca-C Bond Distances and Coordination Environment

In the solid state, the calcium atom in Ca(C₅Me₅)₂ is coordinated to two pentamethylcyclopentadienyl (Cp*) ligands. The primary interaction is between the calcium center and the π-system of the cyclopentadienyl (B1206354) rings. The crystallographic data show a range of individual calcium-to-carbon (Ca-C) bond distances, reflecting the η⁵-coordination mode where the metal is bonded to all five carbon atoms of each ring.

Table 1: Selected Bond Distances in Solid-State this compound

| Parameter | Bond | Distance (Å) |

|---|---|---|

| Average Ca-C Distance | Ca-C | 2.61 |

| Ca-Ring Centroid Distance | Ca-Cp*(centroid) | 2.32 |

Analysis of the Bent Metallocene Geometry and Ring Centroid Angle (e.g., 147°)

A defining structural feature of solid-state Ca(C₅Me₅)₂ is its non-linear, or "bent," metallocene geometry. researchgate.net Unlike the parallel sandwich structure of ferrocene (B1249389), the two Cp* ligands are tilted with respect to each other. This bending is quantified by the angle formed between the centroids of the two Cp* rings and the central calcium atom (Cp-Ca-Cp).

For Ca(C₅Me₅)₂, this ring centroid angle is approximately 147°. researchgate.net This deviation from a linear 180° angle is significant and is attributed primarily to van der Waals attractive forces between the methyl groups on the two sterically demanding Cp* ligands. researchgate.net While electronic factors can influence the geometry of d-block metallocenes, for s-block metals like calcium with no d-electrons, intermolecular and intramolecular packing forces, along with attractive van der Waals interactions, are considered the dominant factors driving the bent structure in the crystalline phase. researchgate.net The small energy difference between a hypothetical linear structure and the observed bent geometry suggests that the molecule is quite "floppy." researchgate.net

Influence of Solvent Adducts (e.g., THF) on Solid-State Structure

The coordination environment of this compound is sensitive to the presence of donor solvents, such as tetrahydrofuran (B95107) (THF). When crystallized from THF, the compound readily forms a bis-adduct, [Ca(C₅Me₅)₂(THF)₂]. ereztech.com The coordination of two THF molecules directly to the calcium center significantly alters the solid-state structure.

In the THF adduct, the calcium atom is no longer solely coordinated by the two Cp* ligands but also by the oxygen atoms of the two THF molecules. This expansion of the coordination sphere typically leads to an increase in the Ca-Cp(centroid) distance and a change in the Cp-Ca-Cp* angle to accommodate the additional ligands. For comparison, in the related mono-Cp* complex, [(Me₅C₅)Ca(μ-I)(THF)₂]₂, the Ca-O bond lengths are found to be around 2.36-2.38 Å, illustrating the strong interaction between calcium and THF. acs.org The coordination of THF molecules satisfies the Lewis acidity of the calcium center, leading to a more stable, albeit structurally different, crystalline solid.

Gas-Phase Structural Analysis

Studying the molecule in the gas phase provides a view of its intrinsic structure, free from the influence of crystal packing forces that are present in the solid state.

Investigation of Thermal Average Molecular Structures

Gas-phase electron diffraction (GED) studies have been conducted to determine the thermal average molecular structure of Ca(C₅Me₅)₂. In contrast to the bent structure observed in the solid state, the gas-phase structure is consistent with a linear model, possessing D₅d symmetry. This indicates that the two Cp* rings are parallel and staggered.

The absence of bending in the gas phase supports the hypothesis that the bent geometry in the solid state is not an intrinsic electronic feature of the isolated molecule but rather a consequence of crystal packing forces and weak intermolecular attractions. Key structural parameters determined from GED are slightly different from the solid-state values, reflecting the different physical states.

Table 2: Comparison of Key Structural Parameters of Ca(C₅Me₅)₂ in Solid-State vs. Gas-Phase

| Parameter | Solid-State (X-ray) | Gas-Phase (GED) |

|---|---|---|

| Cp-Ca-Cp Angle | ~147° | 180° (Linear) |

| Ca-Cp*(centroid) Distance (Å) | 2.32 | 2.34 |

| Average Ca-C Distance (Å) | 2.61 | 2.63 |

Solution-Phase Structural Studies (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution.

For this compound, ¹H and ¹³C NMR spectroscopy in non-coordinating solvents like toluene-d₈ provides valuable information. At room temperature, the ¹H NMR spectrum typically shows a single sharp resonance for the thirty protons of the methyl groups. Similarly, the ¹³C NMR spectrum shows two signals: one for the ten equivalent ring carbon atoms and one for the ten equivalent methyl carbon atoms.

This observation of single resonances for the methyl and ring carbons indicates that, on the NMR timescale, there is rapid rotation of the Cp* rings about the metal-centroid axis. This high degree of symmetry in solution suggests that the molecule is either linear or that any bending is highly fluxional and averages out to a symmetric structure. The chemical shifts are characteristic of an environment where the Cp* ligand is ionically bonded to the electropositive calcium center.

Comparative Structural Trends with Other Alkaline Earth and Lanthanide Metallocenes

The molecular structure of this compound, often abbreviated as (Cp*)2Ca, serves as a crucial reference point for understanding the structural chemistry of metallocenes involving s-block and f-block elements. Its bent sandwich structure is a feature that invites detailed comparison with analogous compounds of other alkaline earth metals and the divalent lanthanides, which share similarities in ionic radii and predominantly ionic bonding characteristics.

A significant trend observed in alkaline earth metallocenes is the variation in the angle between the centroids of the two cyclopentadienyl rings (Cp-M-Cp angle). While bis(pentamethylcyclopentadienyl)magnesium ((Cp)2Mg) exhibits a linear structure with parallel rings, the heavier alkaline earth metallocenes, including (Cp)2Ca, are bent. This bending becomes more pronounced as the size of the central metal ion increases from calcium to strontium and barium. For instance, the Cp-Ca-Cp angle in (Cp*)2Ca is approximately 147°, a significant deviation from the 180° angle seen in its magnesium counterpart. acs.orgrsc.org Gas-phase electron diffraction studies on (C5Me5)2Sr and (C5Me5)2Ba have shown that these molecules also adopt a bent structure, with ring centroid-metal-ring centroid angles near 150°. acs.org

This trend of bending is not unique to alkaline earth metallocenes and finds a parallel in divalent lanthanide metallocenes. rsc.org The ionic radii of Ca2+ are very similar to those of Yb2+, and as such, their respective decamethylmetallocenes exhibit comparable structural parameters. rsc.org The ytterbium analogue, (Cp)2Yb, also features a bent geometry. Similarly, (Cp)2Sm and (Cp)2Eu are known to have bent structures, drawing a strong structural analogy to the heavier alkaline earth metallocenes like (Cp)2Sr. rsc.org

The metal-carbon (M-C) bond distances within these series also follow predictable trends, largely governed by the ionic radius of the central metal. As one descends Group 2, the M-C bond lengths increase. The average Ca-C bond distance in (Cp)2Ca is approximately 2.609 Å. rsc.org In comparison, the Sr-C distance in (Cp)2Sr is around 2.750 Å, and the Ba-C distance in (Cp)2Ba is about 2.898 Å. acs.org A similar trend is observed across the lanthanide series, with a general decrease in M-C bond lengths corresponding to the lanthanide contraction. For example, the average Ln-C distances in (Cp)2Ln compounds decrease from samarium to ytterbium. rsc.org

The preference for a bent geometry in the heavier alkaline earth and divalent lanthanide metallocenes has been a subject of considerable discussion. While VSEPR theory would predict a linear structure for these d0 complexes, the observed bending has been attributed to several factors. These include the polarization of the metal center by the anionic cyclopentadienyl rings and the influence of weak van der Waals forces between the Cp* ligands. nih.govnih.gov Computational studies suggest that for heavier metals like calcium, strontium, and barium, the energy difference between a linear and a bent structure is small, allowing for significant structural flexibility. utwente.nl The substitution of hydrogen atoms with methyl groups on the cyclopentadienyl rings, creating the Cp* ligand, also significantly influences the bending angle, making it more acute in the case of calcium and strontium metallocenes. nih.govutwente.nl

The following tables provide a comparative overview of key structural parameters for this compound and related alkaline earth and lanthanide metallocenes.

Table 1: Comparative Structural Data for Alkaline Earth Metallocenes

Table 2: Comparative Structural Data for Divalent Lanthanide Metallocenes

Reactivity and Reaction Mechanisms of Bis Pentamethylcyclopentadienyl Calcium

Ligand Exchange and Metathesis Reactions

Ligand exchange and metathesis are fundamental reactions for Cp*₂Ca, providing pathways to new organometallic and coordination complexes. These reactions are typically driven by the formation of thermodynamically stable products, such as salt elimination.

A significant application of Bis(pentamethylcyclopentadienyl)calcium is its use as a cyclopentadienyl (B1206354) transfer agent in metathesis reactions with organolanthanide complexes. This provides a synthetic route to mixed-ring organolanthanide compounds, which can be challenging to synthesize through other methods.

Specifically, Cp₂Ca undergoes a cyclopentadienyl ring metathesis reaction with tris(cyclopentadienyl)lanthanide complexes (Cp₃Ln). In this reaction, one Cp ligand from the calcium complex is exchanged for a Cp ligand from the lanthanide complex. The reaction, conducted in a solvent like toluene (B28343), yields mixed-ring (C₅Me₅)₂LnCp complexes. This has been demonstrated for several lanthanides, including Lanthanum (La), Neodymium (Nd), and Samarium (Sm). researchgate.net

The general reaction scheme is as follows: (C₅Me₅)₂Ca + Cp₃Ln → (C₅Me₅)₂LnCp + (C₅Me₅)CaCp

The resulting mixed-ring lanthanide complex is often sterically crowded. X-ray crystallographic analysis of the neodymium product, (C₅Me₅)₂NdCp, confirms it exists as a monomer with η⁵-coordination for both the pentamethylcyclopentadienyl and the cyclopentadienyl rings. researchgate.net The average Neodymium-Carbon bond distances for both types of rings are in the range of 2.76–2.79 Å, indicating strong bonding interactions. researchgate.net

Transmetalation is a class of reactions in organometallic chemistry involving the transfer of a ligand from one metal to another. The cyclopentadienyl ring metathesis described previously is a specific and well-documented example of Cp₂Ca participating in such a transfer. In that context, Cp₂Ca acts as an effective agent for transferring a Cp* group to a lanthanide center. researchgate.net

Broader applications of Cp₂Ca in transmetalation reactions, for instance, with simple d-block metal halides to generate new Cp-metal complexes, are less extensively detailed in the scientific literature. The reactivity is often directed towards the specific type of metathesis driven by the relative affinities of the metals for the different cyclopentadienyl ligands.

Small Molecule Activation

The activation of small, typically inert molecules is a central goal in organometallic chemistry. The highly electropositive and Lewis acidic nature of the calcium center in complexes like Cp*₂Ca makes it a candidate for activating polar or polarizable small molecules.

While direct reactions involving the activation of carbon monoxide by this compound itself are not extensively documented, the reactivity of closely related molecular calcium hydride complexes provides significant insight into the fundamental ability of calcium centers to coordinate and activate CO. These studies show that calcium complexes can facilitate the transformation of CO into more complex organic structures.

Research on molecular calcium hydrides reacting with transition metal carbonyl complexes has led to the isolation and characterization of unique calcium-stabilized formyl and bis(formyl) complexes. vanderbilt.edubohrium.comacs.org In these structures, a formyl group (CHO) or a bis(formyl) dianion, generated by the hydrometallation of CO ligands, is stabilized by coordination to one or more calcium centers. vanderbilt.edu

For example, the reaction of a molecular calcium hydride with group 9 dicarbonyl complexes, [M(η⁵-C₅Me₅)(CO)₂] where M can be Cobalt (Co), Rhodium (Rh), or Iridium (Ir), results in the formation of both mono(formyl) and bis(formyl) species. researchgate.netacs.orgresearchgate.net These complexes have been characterized by multinuclear NMR spectroscopy and X-ray crystallography. bohrium.comacs.org

In the bis(formyl) complex involving iridium, 3-Ir, the two formyl ligands are positioned in a cis arrangement at the iridium center. vanderbilt.edu Each oxygen atom of the formyl groups is bridged by two calcium centers, creating a central Ca₂O₂ four-membered ring. The coordination of the formyl group to the calcium centers is notable, approaching an η² mode (side-on) involving both the carbon and oxygen atoms. vanderbilt.edu This interaction is reflected in the measured bond distances.

Table 1: Selected Crystallographic Data for Calcium-Stabilized Formyl Complexes

| Complex Feature | Bond/Distance/Angle | Value |

|---|---|---|

| Mono(formyl) Complex (2-Co) | Co-C (formyl) | 1.800(3) Å |

| C-O (formyl) | 1.301(3) Å | |

| O-Ca | 2.307(2) Å, 2.406(2) Å | |

| Bis(formyl) Complex (3-Ir) | Ir-C (formyl) | 1.909(7) Å, 1.915(7) Å |

| C-O (formyl) | 1.299(8) Å, 1.314(9) Å | |

| O-Ca | 2.316(6) Å - 2.359(5) Å | |

| Ca-C (formyl) | 2.694(7) Å - 2.724(7) Å |

Data sourced from Parr et al. (2023). vanderbilt.edu

The interest in metal-stabilized formyl and bis(formyl) complexes stems from their potential role as intermediates in the catalytic conversion of carbon monoxide and hydrogen (syngas) into larger organic molecules, a key process in Fischer-Tropsch chemistry.

Theoretical studies, particularly Density Functional Theory (DFT) calculations, have been employed to explore potential carbon-carbon bond formation pathways starting from these calcium-stabilized intermediates. One proposed mechanism involves the direct coupling of two formyl ligands to form an ethene diolate (O-CH=CH-O) species. vanderbilt.edu DFT calculations suggest that a bimetallic calcium complex with two bridging formyl ligands could be a key intermediate in this transformation. acs.org

Two primary mechanistic routes for the formation of an ethenediolate from formyl intermediates are considered acs.org:

Multistep Hydride Insertion: This pathway involves the hydrometallation of a formyl intermediate to give an oxymethylene species, followed by the migratory insertion of a second CO molecule and subsequent rearrangement.

Despite these theoretical possibilities, experimental observations of the isolated calcium-stabilized bis(formyl) complexes have shown them to be notably stable, with no spontaneous carbon-carbon bond formation observed under the studied conditions. acs.org This suggests that while these complexes are plausible intermediates, further activation or specific reaction conditions may be necessary to promote the C-C coupling step.

Reactivity with Unsaturated Hydrocarbons (Alkenes, Alkynes, Dienes)

The reactivity of This compound, (B1139565) often abbreviated as (Cp*)₂Ca, with unsaturated hydrocarbons is primarily observed in the context of catalysis, particularly in the polymerization of olefins. While detailed studies on the stoichiometric, non-catalytic reactions with simple alkenes, alkynes, and dienes are not extensively documented, its role as a catalyst highlights its ability to interact with and activate C=C double bonds. The compound is noted for its use as a catalyst in chemical reactions, specifically in the polymerization of olefins.

In polymerization processes, the calcium center acts as a Lewis acid, coordinating to the π-system of the alkene monomer. The reaction is initiated by the insertion of the alkene into a metal-alkyl or metal-hydride bond. In the case of (Cp*)₂Ca, while it does not possess a pre-existing alkyl or hydride group for direct insertion, it can act as a component of a catalytic system. The bulky pentamethylcyclopentadienyl ligands influence the steric environment around the calcium center, which in turn affects the stereoselectivity and activity of the polymerization process.

The general mechanism for alkene polymerization with such catalysts involves several key steps:

Initiation: An active species, often generated in situ, coordinates with an alkene monomer.

Propagation: The coordinated alkene inserts into the growing polymer chain attached to the metal center. This process repeats, leading to chain growth.

Termination/Chain Transfer: The growing polymer chain detaches from the metal center through various pathways, such as β-hydride elimination or reaction with a chain transfer agent, releasing the final polymer and regenerating the active catalytic species.

The specific role and mechanism of (Cp*)₂Ca in these catalytic cycles depend on the complete catalytic system employed, including any co-catalysts or activators.

Insertion Reactions with Polar Unsaturated Substrates (e.g., Carbodiimides, Benzonitrile)

Insertion reactions of organometallic compounds into polar unsaturated bonds, such as the C=N bond of carbodiimides or the C≡N bond of nitriles, are fundamental transformations for the formation of new carbon-heteroatom bonds. For calcium complexes, this reactivity is driven by the high polarity of the Ca-C or Ca-H bond.

While specific studies detailing the insertion of substrates like carbodiimides or benzonitrile (B105546) directly into a Ca-Cp bond of this compound are limited, the reactivity of related organocalcium species provides insight into potential reaction pathways. For instance, heteroleptic calcium hydride complexes are known to react with carbodiimides via insertion of the C=N unit into the polar Ca-H bond, resulting in the formation of calcium formamidinate derivatives. This demonstrates the capability of calcium centers to facilitate such insertion processes.

In a hypothetical reaction between (Cp)₂Ca and a carbodiimide (B86325) (RN=C=NR), an insertion could be envisioned to occur if one of the Cp ligands were to react in an η¹-fashion, presenting a direct Ca-C σ-bond. However, the stable η⁵-coordination of the Cp* ligands in (Cp*)₂Ca makes this type of reactivity less favorable compared to complexes with more labile alkyl or amide ligands. The reaction chemistry of lanthanide metallocenes has shown that unusual insertions of carbodiimides into metal-cyclopentadienyl bonds can occur, suggesting that such pathways, while not common, are mechanistically plausible under certain conditions. researchgate.net

| Substrate | Reagent Type | Potential Product Class | Notes |

| Carbodiimide (RN=C=NR) | Calcium Hydride | Calcium Formamidinate | Reaction proceeds via insertion into the polar Ca-H bond. |

| Benzonitrile (PhC≡N) | Organocalcium Alkyl | Calcium Ketimide | Reaction would involve insertion into a Ca-Alkyl bond. |

Stoichiometric Reactivity Profiles

Heavy Grignard-Type Reactivity

This compound exhibits reactivity analogous to that of "heavy Grignard reagents." This term refers to organometallic compounds of heavier alkaline earth metals like calcium, strontium, and barium, which show enhanced reactivity compared to their magnesium-based Grignard counterparts (R-MgX). nih.gov

The defining characteristic of this reactivity stems from the properties of the calcium-carbon bond. Key factors include:

Increased Polarity: Calcium is more electropositive than magnesium, leading to a more polar and more ionic Ca-C bond. This heightened polarity increases the nucleophilicity of the carbon atom, making the reagent more reactive towards electrophiles. nih.gov

Larger Ionic Radius: The larger size of the Ca²⁺ ion influences the coordination geometry and steric environment of its complexes, which can lead to unique chemical transformations not observed with magnesium reagents.

While (Cp)₂Ca is not a traditional Grignard reagent (R-Ca-X), the interaction between the calcium center and the pentamethylcyclopentadienyl anion (Cp) has significant ionic character. This polarity imparts strong nucleophilic properties to the complex, allowing it to participate in reactions where it acts as a source of the Cp*⁻ anion or as a potent reducing agent. The development of streamlined methods, such as mechanochemistry, to synthesize highly reactive organocalcium species has opened the door for further investigation into this largely unexplored field of heavy Grignard reagents. nih.gov

Alkylation of Aromatic Substrates (e.g., Benzene)

The alkylation of aromatic substrates like benzene (B151609) is a cornerstone of organic synthesis, traditionally accomplished via the Friedel-Crafts reaction. This reaction typically requires a strong Lewis acid catalyst (e.g., AlCl₃) to generate a carbocation electrophile from an alkyl halide, which is then attacked by the electron-rich aromatic ring.

Direct C-H activation of unactivated aromatic rings by main-group organometallic compounds is a significant challenge. However, the unique electronic properties of calcium complexes can enable such transformations. While specific examples of this compound being used directly to alkylate benzene are not widely reported, related calcium-based systems have demonstrated this capability. This type of reaction circumvents the limitations of traditional Friedel-Crafts chemistry, which often fails with electron-rich reagents. The reactivity is attributed to the ability of the calcium center to coordinate the aromatic substrate and facilitate the C-H bond cleavage, followed by the formation of a new C-C bond.

The general steps involved in a proposed catalytic C-H activation and alkylation cycle with a calcium complex are:

Coordination of the aromatic substrate to the calcium center.

C-H bond activation/metalation to form a calcium-aryl intermediate.

Reaction with an alkylating agent.

Reductive elimination or product release to yield the alkylated aromatic and regenerate the active calcium species.

Reactions with Silanes and Hydrosilanes

The reaction of organometallic compounds with silanes (SiR₄) and hydrosilanes (R₃SiH) can proceed through several pathways, including Si-H bond activation, dehydrocoupling, and redistribution reactions. The reactivity of this compound in this context is demonstrated by its interaction with silylene ligands.

Research has shown the successful isolation of a redox-inert bis(silylene) Ca(II) complex. mdpi.com In this chemistry, N-heterocyclic silylenes (NHSis), which are divalent silicon compounds, act as ligands coordinating to the calcium center. The isolation of such a complex demonstrates a stable interaction between calcium and silicon. mdpi.com

Furthermore, the thermal decomposition of this bis(silylene) calcium complex proceeds through a non-redox induced mechanism to form a complex featuring a silylene-pyridyl-amido ligand. mdpi.com This transformation involves the cleavage of a Si-N bond within the ligand framework, mediated by the calcium center. This reactivity highlights the ability of the calcium in the (Cp*)₂Ca environment to influence the bonding within coordinated silicon-containing ligands, suggesting potential for activating Si-H or Si-C bonds in other silane (B1218182) substrates.

| Reagent Type | Product Type | Reaction Pathway | Reference |

| Chelating bis(silylene) | Bis(silylene) Ca(II) complex | Ligand Coordination | mdpi.com |

| Bis(silylene) Ca(II) complex | Ca(II) silylene-pyridyl-amido complex | Thermal Decomposition / Bond Activation | mdpi.com |

Theoretical and Computational Investigations of Bis Pentamethylcyclopentadienyl Calcium

Electronic Structure and Bonding Analysis

The electronic structure of Cp*₂Ca is complex, featuring a blend of ionic and covalent characteristics, with significant contributions from calcium's valence orbitals that are not typically involved in the chemistry of lighter alkaline earth metals.

The bond between the calcium atom and the pentamethylcyclopentadienyl (Cp*) rings is not purely ionic nor purely covalent but possesses characteristics of both. thoughtco.comlibretexts.org In ionic bonding, electrons are transferred between atoms, creating oppositely charged ions that attract each other. thoughtco.comchemistrytalk.org Conversely, covalent bonding involves the sharing of electrons between atoms. libretexts.orgchemistrytalk.org

However, the covalent contribution, though smaller, is not negligible, making up 22-33% of the bonding interaction. researchgate.net This indicates a degree of electron sharing between the calcium center and the ligands, a feature that is crucial for a complete understanding of the molecule's properties and reactivity. The degree of covalency distinguishes it from a simple ionic salt.

Table 1: Estimated Contributions to Metal-Ligand Bonding in Group 2 Metallocenes

| Interaction Type | Estimated Contribution |

|---|---|

| Electrostatic (Ionic) | 65-78% |

| Covalent (Orbital) | 22-33% |

| Dispersion | ~1% |

Source: Based on computational studies of Group 2 metallocenes. researchgate.net

A key finding from theoretical studies is the significant role of calcium's vacant (n-1)d orbitals in covalent bonding. nih.govresearchgate.net Unlike lighter alkaline earth metals such as beryllium and magnesium, the heavier elements like calcium, strontium, and barium utilize their energetically accessible d-orbitals in chemical bonding, a characteristic more commonly associated with transition metals. nih.gov This has led to calcium being described as behaving like a "transition metal" in certain contexts. nih.govnih.gov

These d-orbitals contribute significantly to the covalent aspect of the Ca-Cp* bond. researchgate.net For heavier group 2 metals, the d-orbital interaction can account for as much as 50% of the total covalent interaction. researchgate.net This involvement of d-orbitals is critical for stabilizing the complex and influences its geometry and reactivity. nih.gov Computational experiments where the d-orbitals are removed from the calculation result in a significant weakening and lengthening of the metal-ligand bonds, confirming their importance. nih.gov This participation of d-orbitals helps to explain why the bonding in Cp*₂Ca is not purely ionic and has substantial covalent character.

Molecular Orbital (MO) theory provides a framework for understanding the bonding in metallocenes by considering the combination of metal atomic orbitals with the π-system of the cyclopentadienyl (B1206354) ligands. ebrary.netroaldhoffmann.com The five p-orbitals of each Cp* ring combine to form five molecular orbitals. In Cp₂Ca, the interaction involves the valence orbitals of the calcium atom (the 4s and the vacant 3d orbitals) and the π-molecular orbitals of the two Cp ligands.

The bonding is primarily derived from the donation of electron density from the filled π-orbitals of the Cp⁻ ligands to the vacant orbitals of the Ca²⁺ center. The distribution of electron density is not uniform and reflects the mixed ionic-covalent nature of the bonding. While a significant portion of the electron density remains localized on the Cp rings, consistent with a highly ionic model (Ca²⁺(Cp*⁻)₂), there is a tangible amount of shared electron density in the region between the calcium and the rings, indicative of covalent interaction mediated by orbital overlap.

Computational Rationalization of Molecular Geometry

One of the most intriguing features of Cp*₂Ca is its bent sandwich structure, a deviation from the parallel-ring structure of classic metallocenes like ferrocene (B1249389). Computational studies have been instrumental in explaining this phenomenon.

Unlike metallocenes such as ferrocene, which have parallel Cp rings, the heavy alkaline earth metallocenes, including Cp*₂Ca, exhibit a bent structure. nih.gov The Valence Shell Electron Pair Repulsion (VSEPR) model, which often predicts molecular geometry, cannot explain this bending as there is no stereochemically active lone pair on the calcium atom. nih.gov Several theoretical models have been proposed to rationalize this observation:

d-Orbital Participation: The most widely accepted explanation involves the participation of calcium's (n-1)d orbitals. By mixing the vacant s and d orbitals on the metal center, the molecule can better accept electron density from the two Cp* ligands, and this sd-hybridization is more effective in a bent geometry. This allows for stronger orbital interactions and stabilization of the molecule.

Polarization Model: Given the highly ionic nature of the bonding, another model suggests that the bent structure arises from the polarization of the large Ca²⁺ cation by the electron clouds of the Cp*⁻ anions. This electrostatic model proposes that the bent geometry maximizes the attractive forces and minimizes repulsion. researchgate.net Recent studies suggest that while dispersion interactions contribute, polarizability plays a major role in determining the bent angle. researchgate.net

Dispersion Forces: An alternative theory proposed that weak van der Waals or dispersion interactions between the two bulky Cp* rings could be the driving force for bending. nih.gov However, calculations have shown that while these interactions play a role, they are not the primary determinant of the bent structure, and the presence of the cation is necessary to induce the bend. researchgate.netnih.gov

Quantum chemical calculations are powerful tools for determining the most stable three-dimensional arrangements (conformers) of a molecule. For Cp₂Ca, these calculations investigate the rotational orientation of the two Cp rings relative to each other and the orientation of the methyl groups.

These computational methods, such as Density Functional Theory (DFT), can map the potential energy surface of the molecule as a function of its torsional angles. The calculations typically find that the lowest energy conformation (the most stable structure) is one where the bulky pentamethylcyclopentadienyl ligands are staggered. This arrangement minimizes the steric repulsion between the methyl groups on the opposing rings, which is a significant factor due to their size. The results from these gas-phase calculations correlate well with the geometries observed in experimental crystal structures, providing confidence in the theoretical models. nih.gov

Computational Studies of Reaction Mechanisms

Computational studies of reaction mechanisms involving organometallic complexes typically employ quantum mechanical methods to map out the potential energy surface of a reaction, identifying intermediates, transition states, and the associated energy barriers.

Density Functional Theory (DFT) Investigations of Catalytic Cycles

Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of catalytic reactions. For a hypothetical catalytic cycle involving Bis(pentamethylcyclopentadienyl)calcium, (B1139565) DFT calculations would be employed to model the elementary steps, such as substrate coordination, insertion, and product release.

While no specific DFT studies on the catalytic cycles of this compound have been found, research on other alkaline earth metal complexes suggests that DFT can effectively model their reactivity. nih.gov For instance, in a hypothetical hydroamination reaction catalyzed by Cp*₂Ca, DFT could be used to calculate the energies of the following steps:

Amine Coordination: The initial step would involve the coordination of an amine to the calcium center.

Alkene Coordination: Subsequent coordination of an alkene would form a reactive intermediate.

Migratory Insertion: The key step would be the migratory insertion of the alkene into the Ca-N bond of the coordinated amide.

Protonolysis and Product Release: The final step would involve protonolysis to release the aminated product and regenerate the catalyst.

Hypothetical DFT Data for a Catalytic Cycle

Since no experimental or direct computational data is available, the following table presents hypothetical energy values for a generic catalytic reaction, illustrating the type of information that a DFT study would provide.

| Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| 1. Catalyst + Reactants | Cp₂Ca + Amine + Alkene | 0.0 |

| 2. Amine Coordination | [Cp₂Ca(Amine)] | -5.2 |

| 3. Alkene Coordination | [Cp₂Ca(Amine)(Alkene)] | -2.1 |

| 4. Transition State 1 | [TS₁] | +18.5 |

| 5. Intermediate | [Cp₂Ca(Product precursor)] | -15.3 |

| 6. Transition State 2 | [TS₂] | +12.7 |

| 7. Product Release | Cp*₂Ca + Product | -25.0 |

Note: This data is purely illustrative and not based on actual calculations for this compound.

Energetic Profiles of Ligand Activation and Transformations

The activation of small molecules and the transformation of ligands are fundamental processes in catalysis. Computational chemistry can provide detailed energetic profiles for these events. For this compound, this could involve the activation of C-H bonds, N-H bonds, or other inert chemical bonds.

DFT calculations on analogous alkaline earth cyclopentadienyl complexes have been used to study ligand exchange reactions, which provide insight into the lability and reactivity of the metal-ligand bonds. acs.org The energetic profile for a ligand activation process, for example, the activation of a C-H bond of a substrate, would be calculated by locating the transition state for the bond-breaking and bond-forming steps and determining the activation energy barrier.

Illustrative Energetic Profile for C-H Activation

The table below provides a hypothetical energetic profile for the activation of a generic C-H bond by this compound.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | Cp₂Ca + R-H | 0.0 |

| Pre-coordination Complex | [Cp₂Ca---H-R] | -3.5 |

| Transition State | [Cp₂Ca---H---R]‡ | +22.1 |

| Post-coordination Complex | [Cp(H)Ca---R] | -8.9 |

| Products | Cp*(H)Ca + R | -12.4 |

Note: This data is hypothetical and serves to illustrate the expected outputs of such a computational study.

Application of Advanced Computational Methods

Beyond standard DFT calculations, a range of advanced computational methods can be applied to gain deeper insights into the electronic structure and bonding of molecules like this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. An NBO analysis of this compound would provide information on the nature of the calcium-cyclopentadienyl bond. It would likely reveal a highly ionic interaction, with significant negative charge on the cyclopentadienyl rings and a corresponding positive charge on the calcium center. This is a general feature observed in computational studies of s-block organometallic compounds. nih.govsemanticscholar.org

The NBO analysis would also quantify the hybridization of the atomic orbitals involved in bonding. For the pentamethylcyclopentadienyl ligand, the carbon atoms of the ring would exhibit sp²-like hybridization. The interaction between the filled π-orbitals of the rings and the vacant orbitals of the calcium atom would be a key feature of the bonding.

Expected NBO Charges and Bond Orders

| Atom/Bond | NBO Charge (e) | Wiberg Bond Index |

| Ca | +1.8 to +1.9 | - |

| C (Cp* ring, avg.) | -0.2 to -0.3 | - |

| Ca-Cp* (centroid) | - | ~0.1 - 0.2 |

Note: These values are estimations based on general knowledge of similar compounds and are not derived from specific calculations on this compound.

Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV) Analysis

The ETS-NOCV method is a powerful tool for analyzing the nature of chemical bonds by decomposing the interaction energy between molecular fragments into electrostatic, Pauli repulsion, and orbital interaction terms. For this compound, an ETS-NOCV analysis would typically be performed by considering the interaction between a Ca²⁺ dication and two [Cp*]⁻ anions.

Hypothetical ETS-NOCV Energy Decomposition

| Energy Component | Value (kcal/mol) | Percentage of Total Attraction |

| Total Interaction Energy | -450 | - |

| Pauli Repulsion | +250 | - |

| Electrostatic Attraction | -550 | 78.6% |

| Orbital Interaction | -150 | 21.4% |

Note: This is a hypothetical energy decomposition for illustrative purposes.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to characterize chemical bonding. A QTAIM analysis of this compound would involve locating the bond critical points (BCPs) between the calcium atom and the carbon atoms of the pentamethylcyclopentadienyl rings.

The properties of the electron density at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would reveal the nature of the interaction. For a predominantly ionic bond, one would expect a low value of ρ and a positive value of ∇²ρ at the BCP. This is a common finding in QTAIM studies of s-block metal complexes. chemrxiv.orgnih.gov

Expected QTAIM Parameters at the Ca-C Bond Critical Point

| Parameter | Expected Value Range | Interpretation |

| Electron Density (ρ) | 0.02 - 0.05 a.u. | Low electron density |

| Laplacian of ρ (∇²ρ) | > 0 a.u. | Closed-shell interaction (ionic) |

Note: These are typical ranges for ionic interactions and are not specific to this compound.

Non-Covalent Interaction (NCI) Analysis

The Non-Covalent Interaction (NCI) index is a visualization tool used to identify and characterize non-covalent interactions in a system. For this compound, an NCI analysis would be particularly useful for visualizing weak interactions, such as van der Waals forces between the methyl groups of the two Cp* ligands and any potential agostic interactions between the calcium center and C-H bonds of the methyl groups. The analysis would generate 3D plots highlighting regions of attractive and repulsive non-covalent interactions.

Comparative Studies with Other Main Group and F Block Metallocenes

Comparisons with Other Alkaline Earth Metallocenes (Mg, Sr, Ba)

The chemistry of Group 2 metallocenes reveals fascinating trends in structure and reactivity, largely governed by the increasing ionic radius and changing electronic properties of the central metal ion.

A defining structural characteristic of main group metallocenes is the angle between the planes of the two cyclopentadienyl (B1206354) rings, often described by the centroid-metal-centroid (Cnt-M-Cnt) angle. While magnesocene, (Cp)₂Mg, adopts a linear structure with parallel Cp rings (a bending angle of 180°), the heavier alkaline earth metallocenes, including (Cp*)₂Ca, exhibit distinctly bent geometries. This bending is a subject of ongoing discussion, with several factors believed to contribute, including the increasing size of the metal cation, the involvement of d-orbitals in bonding, and intramolecular van der Waals forces between the pentamethylcyclopentadienyl ligands.

Computational studies have provided valuable insights into these structural trends. One such study calculated the C₅R₅–Ae–C₅R₅ angles for the series [Ae(C₅Me₅)₂], showing a clear deviation from linearity as the atomic number of the alkaline earth metal increases. For bis(pentamethylcyclopentadienyl)calcium, (B1139565) a calculated bending angle of 158.1° has been reported. acs.org Experimental data from gas-phase electron diffraction studies confirm a bent structure for (Cp*)₂Ca, with a reported angle of 154(3)°. researchgate.net For the heavier analogue, bis(pentamethylcyclopentadienyl)barium, a single crystal X-ray analysis revealed a bent metallocene structure with a ring centroid-Ba-ring centroid angle of 131°. rsc.org

The substitution of hydrogen atoms with methyl groups on the cyclopentadienyl rings has a significant impact on the bending angles of the heavier alkaline earth metallocenes. For calcium and strontium, this substitution leads to a more acute bending angle by approximately 20° to 26° compared to their unsubstituted counterparts. Current time information in Tel Aviv, IL. This increased bending is attributed to the dispersion interactions between the methyl groups of the Cp* rings. Current time information in Tel Aviv, IL.

Table 1: Comparison of Bending Angles in Alkaline Earth Decamethylmetallocenes

| Compound | Metal | Centroid-Metal-Centroid Angle (°) | Method |

|---|---|---|---|

| (C₅Me₅)₂Mg | Mg | 180 | Theoretical/Assumed Linear |

| (C₅Me₅)₂Ca | Ca | 154(3) | Gas-Phase Electron Diffraction researchgate.net |

| (C₅Me₅)₂Ca | Ca | 158.1 | Computational acs.org |

| (C₅Me₅)₂Sr | Sr | 149.3 | Computational acs.org |

The reactivity of alkaline earth metallocenes is intrinsically linked to the nature of the central metal. The increasing size and electropositivity down the group influence the polarity of the metal-ligand bonds and the Lewis acidity of the metal center, thereby dictating their behavior in chemical reactions. While specific comparative studies on the catalytic activities of the full (Cp*)₂M (M = Mg, Ca, Sr, Ba) series are not extensively documented in the searched literature, general trends can be inferred from studies on related alkaline earth complexes.

Theoretical studies on the hydroboration of pyridines catalyzed by alkaline earth metal complexes suggest a catalytic activity order of calcium > strontium > magnesium. This trend is attributed to the weaker metal-hydride bonds in the heavier alkaline earth metals, resulting from their larger atomic radii and lower electronegativities.

In the realm of hydrogenation catalysis, heavier alkaline earth amides have demonstrated high catalytic activity for the hydrogenation of alkenes and imines, whereas magnesium has been found to be inactive for alkene hydrogenation. This difference in reactivity highlights the significant role of the metal cation in facilitating catalytic transformations. The catalytic activity is delicately regulated by the bivalent alkaline earth metal cations' ability to bind reactants and release products.

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for elucidating the structure and bonding in organometallic compounds. For the series of bis(pentamethylcyclopentadienyl)alkaline earth metallocenes, systematic comparisons of their spectroscopic properties can reveal trends related to the changing metal center.

Comparisons with Organolanthanide Complexes (e.g., Samarium, Europium, Ytterbium)

The divalent lanthanide metallocenes, particularly those of samarium, europium, and ytterbium, serve as excellent points of comparison for (Cp*)₂Ca due to their similar ionic radii and preference for the +2 oxidation state.

A striking structural analogy exists between this compound and the decamethylmetallocenes of samarium(II), europium(II), and ytterbium(II). All these complexes adopt a bent sandwich structure in the solid state. This structural similarity is rooted in the comparable ionic radii of Ca²⁺ and the divalent lanthanide ions.

The crystal structures of (C₅Me₅)₂Sm and (C₅Me₅)₂Eu have been determined, confirming their bent geometries. acs.orgdocumentsdelivered.com Similarly, gas-phase electron diffraction studies have shown that (C₅Me₅)₂Yb possesses a bent structure with a Cnt-Yb-Cnt angle of 158(4)°. researchgate.net This is remarkably similar to the gas-phase structure of (C₅Me₅)₂Ca. The bending in these lanthanide metallocenes, like their alkaline earth counterparts, is a topic of considerable interest, with intramolecular van der Waals interactions between the Cp* ligands being a significant contributing factor.

Table 2: Structural Comparison of Decamethylmetallocenes of Calcium and Divalent Lanthanides

| Compound | Metal | Centroid-Metal-Centroid Angle (°) | Average M-C Distance (Å) | Method |

|---|---|---|---|---|

| (C₅Me₅)₂Ca | Ca | 154(3) | Not specified in source | Gas-Phase Electron Diffraction researchgate.net |

| (C₅Me₅)₂Sm | Sm | ~140 | ~2.79 | X-ray Crystallography acs.orgdocumentsdelivered.com |

| (C₅Me₅)₂Eu | Eu | ~140 | ~2.79 | X-ray Crystallography acs.orgdocumentsdelivered.com |

Note: The bending angles for the Sm and Eu complexes are approximated from the literature descriptions.

The divalent lanthanide metallocenes, particularly (C₅Me₅)₂Sm, are well-known for their potent reducing capabilities and unique reactivity in organic synthesis and catalysis. While (Cp)₂Ca is not a strong reducing agent in the same vein as (Cp)₂Sm, there are areas where their catalytic activities can be compared, for instance, in olefin polymerization.

Both alkaline earth and lanthanide metallocenes are known to be active catalysts for the polymerization of olefins such as ethylene (B1197577) and α-olefins. The reactivity in these systems is often dictated by the accessibility of the metal center and the nature of the metal-alkyl bond in the active species. While direct, side-by-side comparative studies of the catalytic performance of (Cp*)₂Ca and its divalent lanthanide analogs under identical conditions are scarce in the reviewed literature, the general principles of Ziegler-Natta type polymerization suggest that factors such as the ionic radius of the metal and the steric bulk of the ligands play crucial roles in determining the activity of the catalyst and the properties of the resulting polymer. The similarities in their structures suggest that they might exhibit comparable behavior in certain catalytic applications, although differences in their electronic structures would likely lead to variations in their reactivity profiles.

Electronic Structure Considerations (f-orbital vs. d-orbital contributions)

The electronic structure of this compound, a main-group metallocene, is fundamentally different from that of transition metal and f-block metallocenes. In (C₅Me₅)₂Ca, the calcium ion has a closed-shell [Ar] electron configuration, meaning there are no valence d- or f-orbitals involved in bonding. The bonding is predominantly ionic, arising from the electrostatic interaction between the Ca²⁺ ion and the two C₅Me₅⁻ anions.

In contrast, for transition metal metallocenes, the frontier orbitals are the metal d-orbitals. The relative energies of these d-orbitals are influenced by the ligand field of the cyclopentadienyl rings, leading to a variety of electronic states and magnetic properties depending on the d-electron count of the metal.

For f-block metallocenes, such as those of the lanthanides and actinides, the valence orbitals include not only d-orbitals but also the f-orbitals. The extent of f-orbital participation in bonding is a topic of considerable interest. In lanthanide metallocenes, the 4f orbitals are generally considered to be core-like and not significantly involved in covalent bonding. However, in actinide metallocenes, the 5f orbitals are more radially extended and can have a greater covalent contribution to the metal-ligand bonding. This difference in orbital involvement leads to distinct chemical and physical properties for f-block metallocenes compared to their d-block and main-group counterparts.

General Principles of Decamethylmetallocene Chemistry Across the Periodic Table

The use of the pentamethylcyclopentadienyl (Cp) ligand has a profound and systematic effect on the chemistry of metallocenes across the periodic table. The ten methyl groups of the two Cp ligands are electron-donating, which increases the electron density at the metal center. This enhanced electron density makes the decamethylmetallocenes generally more easily oxidized than their unsubstituted cyclopentadienyl (Cp) analogues.

Furthermore, the steric bulk of the Cp* ligands provides kinetic stability to the resulting metallocene complexes. This steric protection can prevent oligomerization or polymerization and can also influence the coordination geometry around the metal center. For instance, the bent structures observed in many decamethylmetallocenes, including (C₅Me₅)₂Ca, are a consequence of accommodating the bulky ligands.

Across the periodic table, from main-group elements to transition metals and f-block elements, the introduction of the Cp* ligand leads to a family of decamethylmetallocenes with generally enhanced stability and solubility in organic solvents, facilitating their study and application in various chemical transformations. The systematic variation of the central metal atom allows for a fine-tuning of the electronic and steric properties of these fascinating organometallic compounds.

Future Research Directions and Emerging Applications of Bis Pentamethylcyclopentadienyl Calcium

Design and Synthesis of Novel Cp₂Ca Derivatives with Tailored Reactivity

The synthesis of new bis(pentamethylcyclopentadienyl)calcium derivatives is a cornerstone of future research, with the goal of fine-tuning the steric and electronic properties of the calcium center to control its reactivity. One promising avenue is the introduction of functional groups onto the pentamethylcyclopentadienyl ligands. These modifications can influence the solubility, stability, and catalytic activity of the resulting complexes. For instance, the incorporation of donor functionalities could enhance the coordination of substrates and modulate the Lewis acidity of the calcium atom.

Another area of exploration is the synthesis of heteroleptic "CpCaX" complexes, where one Cp ligand is replaced by another ancillary group 'X'. This approach allows for a more significant alteration of the coordination environment around the calcium center. The choice of 'X' can range from simple amides and alkoxides to more complex chelating ligands, offering a high degree of tunability. Research in this area aims to create derivatives with specific catalytic properties, such as enhanced stereoselectivity in polymerization reactions.

The synthesis of such derivatives often involves salt metathesis reactions, where a calcium halide is reacted with a stoichiometric amount of the desired ligand salt. Careful control of reaction conditions is crucial to obtain the desired products in high yield and purity.

Exploration of Undiscovered Catalytic Transformations and Selectivity Control

While (Cp*)₂Ca and related calcium complexes have shown promise in polymerization and hydrogenation reactions, a vast landscape of potential catalytic applications remains uncharted. d-nb.info Future research will focus on expanding the catalytic repertoire of organocalcium compounds to include a wider range of organic transformations. This includes exploring their potential in areas such as hydrofunctionalization, cross-coupling reactions, and small molecule activation. The low electronegativity of calcium and the resulting polarity of the Ca-C bond suggest potential for unique reactivity patterns compared to traditional transition metal catalysts. wikipedia.org

A critical aspect of this exploration is the control of selectivity – encompassing chemoselectivity, regioselectivity, and stereoselectivity. ucr.educhempedia.info For instance, in the polymerization of lactide, controlling the stereoselectivity is paramount for producing biodegradable polylactic acid (PLA) with desired physical properties. The design of chiral ligands for calcium centers is a key strategy to achieve high enantioselectivity in asymmetric catalysis. By systematically modifying the ligand framework, researchers aim to create catalytic pockets that can effectively discriminate between different substrate orientations, leading to the preferential formation of one enantiomer. ucr.edu

Table 1: Potential Catalytic Applications for Novel Cp₂Ca Derivatives

| Catalytic Transformation | Desired Selectivity | Potential Ligand Modification |

|---|---|---|

| Asymmetric Hydroamination | Enantioselectivity | Chiral ancillary ligands |

| Ring-Opening Polymerization | Stereoselectivity | Bulky, stereodirecting ligands |

| C-H Activation | Regioselectivity | Ligands with specific steric hindrance |

Development of Cp₂Ca-Based Materials for Advanced Applications

The application of this compound extends beyond catalysis into the realm of materials science. (Cp*)₂Ca can serve as a precursor for the synthesis of novel calcium-containing materials with unique properties. For example, it can be used in chemical vapor deposition (CVD) processes to create thin films of calcium-based materials for electronic or optical applications. americanelements.com

Furthermore, the reactivity of (Cp*)₂Ca can be harnessed to initiate the polymerization of various monomers, leading to the formation of organometallic polymers. rsc.orgmdpi.com These polymers, which incorporate calcium atoms into their backbone or as pendant groups, could exhibit interesting thermal, mechanical, or photophysical properties. Research in this area is focused on controlling the polymerization process to achieve well-defined polymer architectures and exploring the potential applications of these new materials in areas such as specialty plastics and advanced ceramics.

There is also growing interest in using organocalcium compounds to synthesize nanostructured materials. For example, the controlled decomposition of (Cp*)₂Ca could be a route to calcium-based nanoparticles with applications in areas ranging from biomedicine to energy storage. The development of calcium-based biomaterials for applications like bone regeneration and drug delivery is an active area of research. nih.govnih.govmdpi.com

Integration of Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

A deeper understanding of the reaction mechanisms underlying the catalytic activity of this compound is crucial for the rational design of improved catalysts. Traditional analytical methods often only provide information about the starting materials and final products. In contrast, advanced in situ and operando spectroscopic techniques allow for the direct observation of catalytic species under actual reaction conditions. osti.govwpmucdn.comchimia.ch

Techniques such as in situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information about the coordination of substrates to the calcium center and the formation of reaction intermediates. uu.nlyoutube.com X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) performed at synchrotron facilities can offer insights into the electronic structure and coordination geometry of the calcium atom during the catalytic cycle. rsc.org The integration of these techniques provides a powerful toolkit for elucidating reaction pathways and identifying key catalytic intermediates. This knowledge is invaluable for optimizing reaction conditions and designing more efficient and selective catalysts. osti.gov

Further Refinements in Computational Modeling for Predictive Understanding

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemistry for studying reaction mechanisms and predicting the properties of new molecules. mdpi.comresearchgate.netwiley-vch.de In the context of This compound, (B1139565) DFT calculations can provide detailed insights into the electronic structure of the complex, the nature of its bonding, and the energetics of various reaction pathways. acs.orgbeilstein-journals.org

Future research will focus on further refining computational models to improve their predictive accuracy. This includes the development of more sophisticated theoretical methods that can better account for the subtle electronic and steric effects that govern the reactivity of organocalcium compounds. By combining computational predictions with experimental results, researchers can develop a more comprehensive understanding of the factors that control catalysis and use this knowledge to guide the design of new and improved calcium-based catalysts. mdpi.commdpi.comresearchgate.net The ultimate goal is to reach a level of predictive power where the performance of a catalyst can be accurately modeled before it is synthesized in the laboratory, significantly accelerating the discovery of new catalytic systems.

Q & A

Q. Table 1: Common Impurities and Mitigation Strategies

| Impurity Source | Detection Method | Mitigation Strategy |

|---|---|---|

| Unreacted C₅Me₅H | GC-MS | Extended reflux time |

| Oxidized Ca byproducts | XRD | Strict anaerobic conditions |

| Solvent residues | TGA-MS | Prolonged vacuum drying |

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- X-ray crystallography : Resolves Ca–ligand bond distances (typically 2.4–2.6 Å) and confirms η⁵-coordination of C₅Me₅ ligands .

- Solid-state NMR : ¹³C CP/MAS NMR identifies ligand symmetry; ⁴³Ca NMR (though low sensitivity) probes metal coordination environment.

- IR spectroscopy : C–H stretching (2800–3100 cm⁻¹) and Ca–C vibrational modes (<500 cm⁻¹) confirm ligand integrity .

Methodological Note : For air-sensitive samples, use sealed capillaries (XRD) or diamond anvil cells (IR) to prevent oxidation .

Basic: What are the key thermodynamic and kinetic properties of this compound, and how are they measured?

Answer:

- Thermodynamics : Sublimation enthalpy (ΔHₛᵤb) measured via TGA-DSC under reduced pressure. Typical range: 120–150 kJ/mol.

- Kinetics : Ligand substitution rates quantified using stopped-flow UV-Vis (e.g., reaction with THF or pyridine).

- Solubility : Determined via gravimetric analysis in hydrocarbons (e.g., hexane) and polar aprotic solvents (e.g., DME) .

Q. Table 2: Representative Solubility Data

| Solvent | Solubility (mg/mL, 25°C) | Method |

|---|---|---|

| Hexane | 8.2 ± 0.3 | Gravimetric |

| THF | 45.1 ± 1.1 | UV-Vis titration |

| Toluene | 12.7 ± 0.6 | NMR saturation |

Advanced: How does ligand substitution at the calcium center affect reactivity in organometallic reactions?

Answer:

Ligand substitution alters electron density at Ca, influencing nucleophilicity. Methodological approaches:

- Comparative kinetics : Use pseudo-first-order conditions to compare substitution rates with ligands like PMe₃ or N-heterocyclic carbenes.

- DFT calculations : Map frontier orbitals (e.g., Ca 3d contributions) to predict regioselectivity in C–H activation reactions .

- In situ monitoring : React with substrates (e.g., CO₂ or aryl halides) and track intermediates via cryo-ESI-MS .

Key Finding : Bulky ligands (e.g., C₅Me₅) stabilize monomeric Ca species, enhancing catalytic turnover in polymerization .

Advanced: What computational methods resolve contradictions in reported electronic structures of this compound?

Answer:

Discrepancies arise from ligand-field splitting and Ca oxidation state assumptions. Resolve via:

Q. Table 3: Computational vs. Experimental Bond Lengths

| Method | Ca–C Bond Length (Å) | Deviation from XRD |

|---|---|---|

| DFT/B3LYP | 2.52 | +0.04 |

| CASSCF(6,5) | 2.48 | ±0.00 |

| MP2 | 2.55 | +0.07 |

Advanced: How to design experiments to address contradictions in solubility data across studies?

Answer:

- Factorial design : Test solvent purity (HPLC vs. technical grade), temperature (10–40°C), and measurement method (NMR vs. gravimetric) as variables .

- Uncertainty quantification : Calculate 95% confidence intervals for replicate measurements.

- Meta-analysis : Normalize literature data to common conditions (e.g., 25°C, anhydrous solvent) .

Recommendation : Use lanthanum chloride additives (as in USP assays) to suppress Ca²⁺ hydrolysis in polar solvents .

Advanced: What catalytic applications of this compound are theoretically plausible but experimentally unverified?

Answer:

- Hydroamination catalysis : Screen Ca complex with alkynes and amines under varying pressures (1–10 atm NH₃). Monitor via GC-MS.

- CO₂ fixation : Test carboxylation of allylic C–H bonds using in situ FTIR to detect carbonate intermediates.

- Cross-validation : Compare turnover frequencies (TOF) with analogous Mg or Zn complexes .

Theoretical Basis : Ca’s low electronegativity facilitates σ-bond metathesis, but steric bulk may limit substrate access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.